molecular formula C11H22N2O3 B7771691 Leucylvaline CAS No. 72121-02-9

Leucylvaline

Cat. No.: B7771691
CAS No.: 72121-02-9
M. Wt: 230.30 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
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Description

Leucyl-Valine is a dipeptide.

Biochemical Analysis

Biochemical Properties

Leucylvaline plays a significant role in biochemical reactions, particularly in protein synthesis and degradation. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with proteolytic enzymes that break down proteins into smaller peptides and amino acids. This compound is also involved in the regulation of amino acid transporters, which facilitate the uptake of amino acids into cells. These interactions are crucial for maintaining cellular homeostasis and supporting metabolic processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of mTOR (mechanistic target of rapamycin) signaling pathway, which is essential for cell growth and proliferation. Additionally, this compound can modulate the expression of genes involved in amino acid metabolism and protein synthesis. These effects contribute to the overall regulation of cellular function and metabolic balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. This compound also influences enzyme activity by acting as an allosteric modulator, altering the conformation and function of target enzymes. These molecular interactions are critical for the regulation of metabolic pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis to release its constituent amino acids, leucine and valine. Long-term exposure to this compound has been observed to affect cellular function, including alterations in protein synthesis and degradation rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to support normal cellular function and metabolic processes. At high doses, it can lead to toxic effects, including disruptions in amino acid balance and metabolic stress. Threshold effects have been observed, where a certain dosage level is required to elicit significant biological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein turnover. It is a substrate for enzymes such as peptidases and aminopeptidases, which catalyze the hydrolysis of peptide bonds. Additionally, this compound can influence the activity of branched-chain amino acid (BCAA) metabolism, affecting the levels of metabolites such as keto acids and acyl-CoA derivatives .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by amino acid transporters located on the cell membrane, facilitating its entry into the cytoplasm. Once inside the cell, this compound can interact with intracellular binding proteins that regulate its localization and accumulation. These transport and distribution mechanisms are essential for maintaining cellular amino acid levels and supporting metabolic processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It is often found in the cytoplasm, where it participates in protein synthesis and degradation. Additionally, this compound can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it plays a role in regulating metabolic pathways and cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments .

Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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